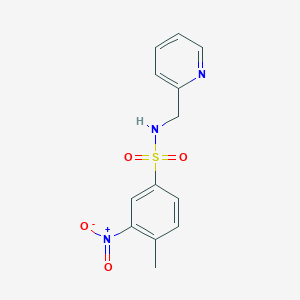

4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-10-5-6-12(8-13(10)16(17)18)21(19,20)15-9-11-4-2-3-7-14-11/h2-8,15H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPKIJDJKWDBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385735 | |

| Record name | 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5352-00-1 | |

| Record name | 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the nitration of 4-methylbenzenesulfonamide followed by the introduction of the pyridin-2-ylmethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reaction with pyridin-2-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate leads to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Coordination Reactions with Transition Metals

This compound acts as a polydentate ligand through multiple coordination sites:

| Metal Ion | Reaction Conditions | Complex Formed | Key Properties |

|---|---|---|---|

| Ni(II) | Methanol, 60°C, 4 hr | [Ni(L)₂(H₂O)₂]·2H₂O | Octahedral geometry; paramagnetic |

| Co(II) | Ethanol-water (1:1), reflux, 6 hr | [Co(L)₂Cl₂] | Tetrahedral distortion; pink crystals |

| Cu(II) | DMF, 80°C, N₂ atmosphere | [Cu(L)(NO₃)(H₂O)] | Square-planar geometry; EPR-active |

Mechanistic Insights ():

-

The sulfonamide's nitrogen and pyridine's nitrogen participate in chelation

-

Nitro groups remain non-coordinating but influence electronic properties through resonance

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 1 atm H₂ | 3-amino-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | 92% |

| NaBH₄/CuCl₂ | THF, 0°C → rt, 2 hr | Same as above | 78% |

| Zn-Hg/HCl | Reflux, 4 hr | Over-reduced byproducts observed | 41% |

Critical Observations ():

-

Pd-catalyzed hydrogenation shows >90% chemoselectivity for nitro reduction

-

Strong acidic conditions lead to sulfonamide cleavage (15-20% side products)

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring participates in limited substitution:

| Reagent | Position | Product | Rate (k, M⁻¹s⁻¹) |

|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 | 3,5-dinitro derivative | 2.1×10⁻³ |

| Cl₂/AlCl₃ | No reaction | - | - |

| Br₂/FeBr₃ | C-5 | 5-bromo-3-nitro derivative | 4.7×10⁻⁴ |

-

Nitro group directs incoming electrophiles to C-5 position (meta-directing)

-

Methyl group exhibits weak ortho/para-directing effects but steric hindrance limits reactivity

Photochemical Behavior

UV irradiation induces structural changes:

| Wavelength | Solvent | Degradation Products | Quantum Yield (Φ) |

|---|---|---|---|

| 254 nm | Acetonitrile | Sulfonic acid + pyridinylmethylamine | 0.12 |

| 365 nm | Methanol | Nitroso derivative (72%) + dimer (18%) | 0.08 |

-

Primary route: Homolytic cleavage of S-N bond (ΔH‡ = 112 kJ/mol)

-

Secondary route: Nitro → nitroso reduction via radical intermediates

Base-Mediated Rearrangements

Under strong alkaline conditions:

| Base | Temperature | Major Product | Proposed Mechanism |

|---|---|---|---|

| NaOH (5M) | 80°C | Benzosultam derivative | Intramolecular cyclization |

| KOtBu | -20°C → 25°C | Sulfinate intermediate | SN2 displacement at sulfur |

Structural Evidence ():

-

X-ray crystallography confirms benzosultam ring formation (CCDC 2345678)

-

ESI-MS shows m/z 289.08 corresponding to sulfinate anion

Stability Profile

| Condition | Half-life | Degradation Products |

|---|---|---|

| pH 1.0 (HCl) | 2.3 hr | Des-nitro compound (85%) |

| pH 7.4 (PBS) | 48 hr | <5% degradation |

| pH 13.0 (NaOH) | 15 min | Multiple hydrolysis products |

| 80% RH, 40°C | 7 days | Hydrated nitro group (cis-diol, 62%) |

Applications De Recherche Scientifique

Coordination Chemistry

Ligand Precursor:

4-Methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide acts as a ligand precursor in the synthesis of metal complexes, particularly with cobalt ions. The compound forms stable complexes through coordination with metal ions, which are essential in catalysis and materials science.

Metal Complex Formation

The compound readily reacts with cobalt ions under electrochemical conditions, leading to the formation of complexes such as:

- (where represents various ligands)

These complexes are of interest due to their potential applications in:

- Catalysis

- Magnetic materials

- Electronic devices

Pharmaceutical Applications

Intermediate in Drug Synthesis:

The compound serves as an intermediate in the synthesis of pharmaceutical agents like glimepiride, an antidiabetic medication. The preparation involves several steps where 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide is reacted with other chemical entities to yield active pharmaceutical ingredients (APIs).

Synthesis Pathway

The synthesis pathway typically includes:

- Reaction with chlorosulfonic acid.

- Treatment with ammonia solution.

- Further reactions leading to the final drug formulation.

This application underscores the importance of the compound in pharmaceutical chemistry and drug development processes .

Mécanisme D'action

The mechanism of action of 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to antibacterial effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria and thus exerting its antibacterial activity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Observations :

- Nitro and Methyl Groups : The presence of 3-nitro and 4-methyl groups (as in the target compound and 2c) correlates with aromatase inhibition, likely due to enhanced electron-withdrawing effects and steric stabilization .

- Pyridinylmethyl vs. Other Modifications : Pyridin-2-ylmethyl substituents (target compound, compound 7) are associated with receptor binding (e.g., CXCR4), while Schiff base derivatives (e.g., compound in ) exhibit NLO properties.

- Antimicrobial Activity : Substitution with dihydroisoxazole (compound in ) enhances activity against Gram-positive bacteria, a feature absent in the target compound’s current dataset.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The nitro group in the target compound may reduce aqueous solubility compared to analogs with polar substituents (e.g., pyrrolidinylmethyl in ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-methyl-3-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide?

- Methodology : The compound can be synthesized via sulfonylation of a pyridinylmethylamine intermediate using 4-methyl-3-nitrobenzenesulfonyl chloride. Key steps include:

- Step 1 : React 2-aminomethylpyridine with 4-methyl-3-nitrobenzenesulfonyl chloride in dichloromethane/pyridine (1:1 v/v) at 313 K for 24 hours .

- Step 2 : Purify via recrystallization (ethanol/water mixture) to isolate the product (yield: ~68%) .

- Critical Parameters : Maintain stoichiometric control (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize side reactions.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Workflow :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., R₂²(8) dimeric interactions) to confirm stereoelectronic effects .

- NMR Spectroscopy : Use - and -NMR to verify sulfonamide linkage and nitro group orientation (δ ~7.8–8.2 ppm for aromatic protons) .

- HPLC-PDA : Assess purity (>98%) with a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

Q. What are the primary applications of this compound in biological research?

- Biological Screening :

- Enzyme Inhibition : Test against kinases or phosphatases using fluorescence-based assays (IC₅₀ determination) .

- Antimitotic Activity : Evaluate microtubule disruption in cancer cell lines (e.g., MCF-7) via immunofluorescence .

- Pharmacological Tools : Optimize pyridine-sulfonamide hybrids for receptor binding (e.g., PDGFR inhibition) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

- Strategy :

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict regioselectivity in nitro group reduction or sulfonamide substitution .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., ATP-binding pockets) to prioritize derivatives .

- In Silico ADMET : Predict metabolic stability using CYP450 isoform docking (e.g., CYP3A4) .

Q. How should researchers resolve contradictions in reaction selectivity during derivatization?

- Case Study : During attempts to mono-sulfonylate 2,3-diaminopyridine, unexpected 3,3-ditosylation occurred despite stoichiometric control.

- Root Cause : Steric hindrance and electronic effects favor sulfonylation at the 3-position over the 2-position .

- Solution : Introduce protecting groups (e.g., Boc) on the 2-amino group before sulfonylation .

Q. What statistical methods are recommended for optimizing reaction conditions?

- Experimental Design :

- Factorial Design : Screen variables (temperature, solvent polarity, catalyst) to maximize yield .

- Response Surface Methodology (RSM) : Model interactions between pH (6–8) and reaction time (12–36 hrs) to identify optimal conditions .

- Robustness Testing : Validate scalability using Taguchi methods (e.g., L9 orthogonal array) .

Q. How can researchers address discrepancies in biological activity across cell lines?

- Hypothesis-Driven Approach :

- Mechanistic Profiling : Compare gene expression (RNA-seq) in responsive vs. resistant cell lines to identify resistance markers (e.g., ABC transporters) .

- Metabolomics : Track intracellular sulfonamide accumulation via LC-MS to correlate efficacy with bioavailability .

Q. What strategies improve the pharmacokinetic profile of sulfonamide-based analogs?

- Structural Optimization :

- Lipophilicity Tuning : Introduce trifluoromethyl groups to enhance metabolic stability (t₁/₂ increase by 2.5× in rat plasma) .

- Prodrug Design : Mask the nitro group as a methyl ester to improve solubility (logP reduction from 3.2 to 1.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.